N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a heterocyclic compound featuring two pharmacologically significant moieties: a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group and a phthalazinone core modified with a 2-methylpropyl (isobutyl) chain. The acetamide linker bridges these two heterocyclic systems, likely enhancing molecular stability and influencing binding interactions.
Structurally, the 1,2,4-triazole ring (common in kinase inhibitors and antimicrobial agents) contributes to hydrogen-bonding capabilities, while the methoxy group on the phenyl ring may modulate lipophilicity and electronic properties .
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C23H24N6O3/c1-14(2)13-29-22(31)16-9-5-4-8-15(16)18(28-29)12-20(30)24-23-25-21(26-27-23)17-10-6-7-11-19(17)32-3/h4-11,14H,12-13H2,1-3H3,(H2,24,25,26,27,30) |
InChI Key |
VEBBIECXEMQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the triazole and phthalazinone intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions. The phthalazinone moiety is often prepared via a condensation reaction between phthalic anhydride and hydrazine, followed by further functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazole or phthalazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The phthalazinone moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological molecules.
Comparison with Similar Compounds
Key Analogues Identified in Literature
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m) Structure: Features a 1,2,3-triazole core with a naphthyloxy-methyl substituent and a 4-chlorophenyl acetamide group. Synthesis: Prepared via 1,3-dipolar cycloaddition between an azide and alkyne, yielding a regioselective triazole product . Key Differences: The absence of a phthalazinone moiety and the use of a 1,2,3-triazole (vs. 1,2,4-triazole) reduce structural overlap with the target compound.
N-(2,4-Dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxo-phthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 13) Structure: Contains a phthalazinone core and a 1,2,4-triazole linked via a thioacetamide bridge. Synthesis: Involves sodium borohydride reduction of an aldehyde intermediate, followed by functionalization . Key Differences: The thioacetamide linker (vs. acetamide) and dichlorophenyl substituent may alter solubility and target affinity.
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (CAS 852413-31-1) Structure: Includes a nitro-substituted phenyl group and an amino-triazole linked via sulfanyl-acetamide.
Physicochemical and Pharmacokinetic Properties
Substituent Effects on Properties
- Methoxy vs. Chloro/Nitro Groups : The 2-methoxyphenyl group in the target compound likely increases lipophilicity (logP) compared to electron-withdrawing chloro (Compound 6m) or nitro (CAS 852413-31-1) groups, impacting membrane permeability .
- Acetamide vs. Thioacetamide Linkers : The oxygen-based acetamide in the target compound may improve metabolic stability compared to thioacetamide (Compound 13), which is more prone to oxidation .
Spectroscopic Analysis Insights
- NMR Chemical Shifts: Evidence from analogous compounds (e.g., phthalazinones and triazoles) suggests that substituents on the phenyl or phthalazinone rings significantly alter chemical environments. For example, methylpropyl groups may induce upfield shifts in adjacent protons due to steric shielding .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide (referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound A has the following chemical structure:
It features a triazole ring and a phthalazine derivative, which are known for their diverse pharmacological properties.
The biological activity of compound A is attributed to several mechanisms:
- Enzyme Inhibition : Compound A has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it exhibits inhibitory effects on carbonic anhydrase IX (CA IX), which is associated with cancer progression and metastasis .
- Antiproliferative Effects : Studies have demonstrated that compound A exhibits significant antiproliferative activity against cancer cell lines. It has been tested on MDA-MB-231 (triple-negative breast cancer) and MCF-7 cell lines, showing IC50 values in the low micromolar range (1.52–6.31 μM), indicating a selective action against malignant cells .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls . This suggests that compound A may trigger programmed cell death pathways.
Biological Activity Overview
The following table summarizes the biological activities associated with compound A:
Case Studies
Several studies have explored the biological effects of compound A:
- Study on Cancer Cell Lines : In a study evaluating various derivatives, compound A was found to significantly inhibit the growth of breast cancer cell lines while sparing normal breast cells (MCF-10A). The selectivity index ranged from 5.5 to 17.5 times higher against cancer cells compared to normal cells .
- Mechanistic Studies : Further mechanistic studies revealed that compound A's action involves not only direct enzyme inhibition but also modulation of signaling pathways related to cell survival and apoptosis .
- In Vivo Studies : Preliminary in vivo studies indicated that administration of compound A resulted in reduced tumor size in xenograft models of breast cancer, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
